molecular formula C20H23N3O6 B4961406 1-(phenoxyacetyl)-4-(2-pyridinylmethyl)piperazine oxalate

1-(phenoxyacetyl)-4-(2-pyridinylmethyl)piperazine oxalate

Cat. No. B4961406
M. Wt: 401.4 g/mol
InChI Key: DLWDFRCYDXKDAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(phenoxyacetyl)-4-(2-pyridinylmethyl)piperazine oxalate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a piperazine derivative that has shown promising results in various studies, making it a subject of interest for researchers in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of 1-(phenoxyacetyl)-4-(2-pyridinylmethyl)piperazine oxalate is not fully understood. However, it has been hypothesized that it acts on the GABAergic and serotonergic systems in the brain, which are known to be involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
Studies have shown that 1-(phenoxyacetyl)-4-(2-pyridinylmethyl)piperazine oxalate can increase the levels of GABA and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. It has also been reported to have antioxidant properties and to modulate the activity of certain enzymes involved in inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(phenoxyacetyl)-4-(2-pyridinylmethyl)piperazine oxalate in lab experiments is its relatively low toxicity compared to other compounds with similar properties. However, its limited solubility in water can make it difficult to work with in certain assays.

Future Directions

There are several future directions for research on 1-(phenoxyacetyl)-4-(2-pyridinylmethyl)piperazine oxalate. One area of interest is its potential use in the treatment of anxiety disorders and depression. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential use in the treatment of other neurological disorders. Finally, research on the synthesis of new derivatives of this compound may lead to the discovery of more potent and selective compounds with therapeutic applications.

Synthesis Methods

The synthesis of 1-(phenoxyacetyl)-4-(2-pyridinylmethyl)piperazine oxalate involves the reaction of phenoxyacetic acid with 2-pyridinemethanol in the presence of a coupling reagent. The resulting intermediate is then treated with piperazine to yield the final product. This method has been reported to produce high yields of the compound with good purity.

Scientific Research Applications

1-(phenoxyacetyl)-4-(2-pyridinylmethyl)piperazine oxalate has been studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant properties in animal models. Additionally, it has been investigated for its potential use in the treatment of neuropathic pain and as a cognitive enhancer.

properties

IUPAC Name

oxalic acid;2-phenoxy-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2.C2H2O4/c22-18(15-23-17-7-2-1-3-8-17)21-12-10-20(11-13-21)14-16-6-4-5-9-19-16;3-1(4)2(5)6/h1-9H,10-15H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLWDFRCYDXKDAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=N2)C(=O)COC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxalic acid;2-phenoxy-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone

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